molecular formula C16H19N3O4S B6885632 N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B6885632
M. Wt: 349.4 g/mol
InChI Key: DHRYNHIMFWROPZ-GOEBONIOSA-N
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Description

The compound "N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide" is an intriguing molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. It features a unique structure composed of a 1-methylpyrazol-4-yl moiety, oxolane, benzofuran, and sulfonamide groups.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-19-10-12(9-17-19)16-14(5-7-23-16)18-24(20,21)13-2-3-15-11(8-13)4-6-22-15/h2-3,8-10,14,16,18H,4-7H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRYNHIMFWROPZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide" typically involves the following steps:

  • Formation of the 1-methylpyrazol-4-yl moiety: This can be achieved through the condensation of appropriate starting materials, such as 4-methyl-1H-pyrazole with an electrophile.

  • Oxolane ring synthesis: This can be done by reacting an epoxide with a nucleophile.

  • Formation of benzofuran and sulfonamide: The benzofuran moiety can be synthesized via cyclization of ortho-hydroxyacetophenone. The sulfonamide group can be introduced through the reaction of benzofuran with a sulfonyl chloride in the presence of a base.

  • Coupling steps: The synthesized intermediates are coupled together using appropriate reagents and conditions to form the final compound.

Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow chemistry to ensure consistent yields and minimize batch-to-batch variations. Optimization of reaction conditions and the use of catalysts can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify the existing ones.

  • Reduction: The reduction can be performed to convert certain functional groups to their reduced forms.

  • Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:
  • Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation conditions.

  • Substitution Reagents: Halogens, nucleophiles, and bases.

Major Products Formed:
  • Oxidation Products: Formation of sulfoxides, sulfones, or carboxylic acids.

  • Reduction Products: Formation of secondary or tertiary amines from sulfonamides.

  • Substitution Products: Formation of different substituted analogs depending on the position and nature of the substituent.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for designing complex molecules due to its unique structural features. It serves as a precursor in various synthetic pathways.

Biology: In biology, it is explored for its potential as a bioactive molecule. Researchers study its interactions with proteins and enzymes, evaluating its effects on cellular pathways.

Medicine: In medicine, "N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide" is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer effects.

Industry: Industrially, the compound finds applications in the development of advanced materials, such as polymers and coatings. It is also utilized in the creation of specialized chemical reagents.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Binding to Receptors or Enzymes: It may interact with specific receptors or enzymes, modulating their activity.

  • Signal Transduction Pathways: The compound can influence cellular signaling pathways, leading to alterations in gene expression or protein function.

Comparison with Similar Compounds

Comparison with Other Compounds:
  • Similar Compounds: 1-benzofuran-5-sulfonamide, 2-methylpyrazole, and oxolane derivatives.

  • Uniqueness: What sets this compound apart is the specific combination of its functional groups, conferring unique physicochemical properties and biological activities not observed in other compounds.

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